molecular formula C10H9NO6S2 B1607260 4-amino-2,6-naphthalenedisulfonic acid CAS No. 6362-05-6

4-amino-2,6-naphthalenedisulfonic acid

Cat. No.: B1607260
CAS No.: 6362-05-6
M. Wt: 303.3 g/mol
InChI Key: XGQWHHCZIMXNHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2,6-naphthalenedisulfonic acid is an organic compound belonging to the class of naphthalene sulfonates. It is characterized by the presence of an amino group at the 4-position and two sulfonic acid groups at the 2 and 6 positions on the naphthalene ring. This compound is known for its solubility in water and its applications in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2,6-naphthalenedisulfonic acid typically involves the sulfonation of naphthalene followed by amination. One common method includes the sulfonation of naphthalene with oleum to introduce sulfonic acid groups at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-temperature and high-pressure conditions to ensure efficient sulfonation and amination. The process may also include purification steps to remove impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

4-amino-2,6-naphthalenedisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can be used in further chemical synthesis and applications .

Scientific Research Applications

4-amino-2,6-naphthalenedisulfonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-amino-2,6-naphthalenedisulfonic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-2,6-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

CAS No.

6362-05-6

Molecular Formula

C10H9NO6S2

Molecular Weight

303.3 g/mol

IUPAC Name

4-aminonaphthalene-2,6-disulfonic acid

InChI

InChI=1S/C10H9NO6S2/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17)

InChI Key

XGQWHHCZIMXNHG-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)N)S(=O)(=O)O

6362-05-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.